ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
Description
Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[45]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The unique structure of this compound includes a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom
Properties
IUPAC Name |
ethyl 5,5-dimethyl-2-[(2-oxo-1-oxaspiro[4.5]decane-4-carbonyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6S/c1-4-27-20(26)17-13-11-21(2,3)28-12-15(13)30-19(17)23-18(25)14-10-16(24)29-22(14)8-6-5-7-9-22/h14H,4-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRAHBUDZNPBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3CC(=O)OC34CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene to form diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This intermediate undergoes partial de-ethoxycarbonylation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate . Further functionalization and cyclization steps are required to introduce the thieno[2,3-c]pyran moiety and the amido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield a carboxylic acid or ketone, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate as an anticancer agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects on breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Inhibitory effects on certain enzymes have been observed with this compound. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This property suggests potential applications in developing new antibiotics or chemotherapeutic agents .
Material Science Applications
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymer materials. Its unique structure allows it to act as a monomer or crosslinking agent in polymerization reactions. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional polymers .
Nanocomposite Development
In material science, this compound has been incorporated into nanocomposites to improve electrical conductivity and mechanical strength. The integration of this compound into nanostructured materials has shown promise in applications such as sensors and energy storage devices .
Biochemical Research Applications
Biological Activity Studies
The compound has been investigated for its biological activity through various assays. In vitro studies have demonstrated its ability to modulate cellular responses and influence metabolic pathways. For instance, it has been shown to enhance the activity of certain antioxidant enzymes .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could serve as a lead compound for drug design aimed at specific diseases .
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate: This compound shares the spiro linkage and oxaspirodecane structure but lacks the thieno[2,3-c]pyran and amido groups.
Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate: This compound also features the oxaspirodecane structure but includes a cyano group instead of the amido group.
Uniqueness
The uniqueness of ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate lies in its combination of structural features, including the spiro linkage, thieno[2,3-c]pyran ring, and amido group. These features confer specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
Ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate is a synthetic compound with potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.
Chemical Structure
The compound features a complex structure that includes a thieno[2,3-c]pyran core and a spirodecane moiety. Its chemical formula is C₁₅H₁₉N₃O₃S.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 1.56 mg/L | 3.12 mg/L |
| Escherichia coli | 3.12 mg/L | 6.25 mg/L |
| Pseudomonas aeruginosa | 6.25 mg/L | 12.50 mg/L |
These results indicate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of the compound were evaluated using various cancer cell lines. The cytotoxicity was assessed through MTT assays and clonogenic survival assays.
| Cell Line | IC50 (μg/mL) | Effectiveness |
|---|---|---|
| MCF7 | 28.81 ± 0.99 | Moderate |
| A2780 | 12.50 ± 2.50 | High |
| HT29 | 23.90 ± 0.74 | Moderate |
| MRC5 | 50.58 ± 3.24 | Low |
The data suggest that the compound exhibits selective cytotoxicity towards cancer cells while having a lesser effect on normal fibroblast cells.
Antioxidant Activity
Antioxidant activity was measured using the DPPH radical scavenging method to evaluate the compound's ability to donate hydrogen or scavenge radicals.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.1 | 20 |
| 0.5 | 45 |
| 1.0 | 70 |
The results indicate that higher concentrations of the compound significantly enhance its antioxidant capacity.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[2,3-c]pyran exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research on similar compounds revealed their effectiveness against various cancer cell lines, emphasizing their potential in cancer therapy .
- Antioxidant Evaluation : A comparative study highlighted the antioxidant effects of thieno derivatives, suggesting their utility in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
